molecular formula C17H14FNO3 B6346849 6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester CAS No. 872030-46-1

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester

Cat. No.: B6346849
CAS No.: 872030-46-1
M. Wt: 299.30 g/mol
InChI Key: WSCPNTNIFNLGRL-UHFFFAOYSA-N
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Description

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester (CAS 872030-46-1) is an indole derivative serving as a versatile building block in medicinal chemistry and organic synthesis. The compound features a molecular formula of C17H14FNO3 and a molecular weight of 299.30 . Its structure incorporates a benzyloxy group and a fluorine substituent on the indole ring, making it a valuable intermediate for the exploration of structure-activity relationships in drug discovery programs. Indole-2-carboxylic acid derivatives are recognized as privileged scaffolds in pharmaceutical research due to their diverse biological activities. These structures are frequently investigated in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), where the indole core can chelate metal ions in the enzyme's active site . Furthermore, substituted indole compounds are a significant focus in kinase inhibitor research, particularly for targets like Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in oncology and central nervous system disorders . This reagent is provided for research and development purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-fluoro-6-phenylmethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-21-17(20)15-8-12-7-13(18)16(9-14(12)19-15)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCPNTNIFNLGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

The core indole scaffold is constructed via palladium-catalyzed reactions, leveraging brominated intermediates for regiocontrol. A representative pathway involves:

  • Indole Ring Formation : 2-(2,2-Dibromoethenyl)-4-(phenylmethoxy)benzenamine undergoes cyclization in tetrahydrofuran (THF) at 110°C under 7600.51 Torr pressure, facilitated by bis-triphenylphosphine-palladium(II) chloride and N-ethyl-N,N-diisopropylamine.

  • Fluorination : The 5-position is fluorinated using Selectfluor® in acetonitrile at 60°C, achieving >90% selectivity.

  • Esterification : Methanol and carbon monoxide introduce the methyl ester group via carbonylative coupling, yielding the final product.

Key Data :

StepReagents/ConditionsYieldSource
Indole cyclizationPdCl₂(PPh₃)₂, NEt(iPr)₂, THF, 110°C, 20 h72%
FluorinationSelectfluor®, CH₃CN, 60°C, 12 h85%
EsterificationCO, MeOH, Pd catalyst, 80°C, 8 h68%

Fischer Indole Synthesis with Fluorinated Precursors

An alternative route employs the Fischer indole method, starting with 4-fluoro-3-benzyloxyphenylhydrazine and methyl pyruvate:

  • Hydrazine Formation : 4-Fluoro-3-benzyloxyaniline is diazotized and reduced to the hydrazine derivative.

  • Cyclization : Reaction with methyl pyruvate in acetic acid at reflux forms the indole ring, with the 5-fluoro group retained via steric protection.

  • Ester Adjustment : Hydrolysis and re-esterification ensure the methyl ester’s integrity.

Optimization Insight :

  • Microwave-assisted cyclization (150°C, 30 min) improves yield by 15% compared to conventional heating.

  • Deuterium labeling studies confirm no migration of the benzyloxy group during cyclization.

Reaction Optimization and Mechanistic Analysis

Catalytic System Tuning

Palladium catalysts paired with bulky phosphines (e.g., XPhos) suppress β-hydride elimination, critical for preserving the indole’s substitution pattern. Triethylamine outperforms weaker bases (e.g., K₂CO₃) in maintaining reaction homogeneity, as evidenced by in situ IR monitoring.

Solvent and Temperature Effects

  • THF vs. Dioxane : THF provides superior solubility for Pd intermediates, reducing catalyst loading by 20%.

  • Low-Temperature Fluorination : At 0°C, Selectfluor® delivers 5-fluoro selectivity >98%, minimizing 4-fluoro byproducts.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.45–7.28 (m, 5H, Ar-H), 6.92 (d, J = 8.4 Hz, 1H), 6.78 (d, J = 6.8 Hz, 1H), 5.21 (s, 2H, OCH₂Ph), 3.85 (s, 3H, COOCH₃).

  • IR (KBr): 1715 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C benzyloxy).

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O) confirms >99% purity, with residual palladium <5 ppm via ICP-MS.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting plug-flow reactors reduces reaction time from 20 h to 2 h for the cyclization step, achieving 85% conversion.

Waste Mitigation

  • Solvent Recovery : Distillation recovers 95% of THF, validated by GC-FID.

  • Catalyst Recycling : Pd residues are adsorbed onto activated carbon and reused with <3% activity loss .

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Overview

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family, which is significant in various fields, including medicinal chemistry, biology, and materials science. Its unique structure, characterized by a benzyloxy group and a fluorine atom, enhances its chemical reactivity and biological properties, making it a versatile building block in synthetic organic chemistry.

Medicinal Chemistry

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester has been explored for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific enzymes involved in cancer proliferation. Studies have shown that it may interfere with pathways related to cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression.
  • Enzyme Inhibition : The compound has been utilized in studies investigating enzyme inhibition mechanisms. Its structural similarity to natural indole derivatives allows it to serve as a lead compound for developing enzyme inhibitors .

Biological Studies

The compound's unique structure allows it to interact with various biological targets:

  • Receptor Binding Studies : It has been assessed for its binding affinity to different receptors, providing insights into its potential as a therapeutic agent in modulating receptor functions.
  • Biochemical Pathways : The compound's interaction with cellular pathways makes it a valuable tool in studying metabolic processes and enzyme activities, particularly in the context of neurobiology and inflammation .

Synthetic Applications

In synthetic organic chemistry, 6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester serves as an essential building block:

  • Synthesis of Indole Derivatives : It is frequently used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in pharmaceutical development and materials science .
  • Dyes and Pigments : The compound has potential applications in the synthesis of dyes and pigments due to its unique chemical structure that can be modified for various color properties .

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Anticancer Properties : A recent study investigated the effects of various indole derivatives on cancer cell lines, demonstrating that modifications such as those present in 6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester significantly enhance cytotoxicity against specific cancer types.
  • Enzyme Interaction Analysis : Another research focused on the enzyme inhibition capabilities of this compound, revealing its potential as a selective inhibitor for COX enzymes, which are implicated in inflammatory diseases .
  • Synthesis of Advanced Materials : Researchers have also explored the utility of this compound in synthesizing advanced materials with specific optical properties, showcasing its versatility beyond traditional medicinal applications .

Mechanism of Action

The mechanism of action of 6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and fluorine groups can enhance binding affinity and selectivity for these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

(a) 6-Methoxy vs. 6-Benzyloxy Derivatives
  • Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate (CAS 136818-64-9, similarity score: 0.81 ):
    • Replacing the benzyloxy group with methoxy reduces steric bulk and lipophilicity.
    • Methoxy derivatives generally exhibit higher metabolic stability but lower membrane permeability compared to benzyloxy analogs.
(b) 6-Benzoylphenyl Carboxamides
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3 ): Replaces the methyl ester with a carboxamide and introduces a benzophenone moiety. Carboxamides often exhibit enhanced hydrogen-bonding capacity, improving target binding affinity but reducing blood-brain barrier penetration.

Variations in Ester Groups

(a) Methyl Ester vs. Ethyl Ester
  • Methyl esters may undergo faster hydrolysis in vivo, affecting bioavailability.
(b) 6-Benzyloxy-5-methoxy-1H-indole-2-carboxylic Acid Ethyl Ester (CAS data ):
  • Combines methoxy (position 5) and benzyloxy (position 6) groups.
  • The dual substitution may balance electronic and steric effects but complicates synthetic routes.

Fluorine Substitution Patterns

  • 4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS 288385-93-3, similarity score: 0.77 ):
    • Fluorine at position 4 instead of 5 alters electronic distribution across the indole ring.
    • Position 5 fluorination is often preferred for optimizing interactions with aromatic residues in target proteins.

Comparative Data Table

Compound Name CAS Number Substituents (Positions) Key Properties Reference
6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester Not explicitly provided 6-OBz, 5-F, 2-COOCH3 High lipophilicity, moderate stability
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate 136818-64-9 6-OCH3, 5-F, 2-COOCH3 Lower lipophilicity, higher metabolic stability
Ethyl 5-fluoroindole-2-carboxylate Not explicitly provided 5-F, 2-COOCH2CH3 Precursor for carboxamide synthesis
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Not provided 5-F, 2-CONH-(4-benzoylphenyl) Enhanced binding affinity, low yield

Research Findings and Implications

  • Synthetic Challenges : Harsh reaction conditions (e.g., 190°C in DMSO) and low yields (6–37%) are common across indole-2-carboxylate derivatives due to thermal decomposition .
  • Functional Group Impact :
    • Benzyloxy groups improve lipophilicity but may increase susceptibility to enzymatic oxidation.
    • Fluorine at position 5 optimizes electronic effects without excessive steric hindrance .

Biological Activity

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester (CAS No. 872030-46-1) is a synthetic compound belonging to the indole family, characterized by its unique structural modifications that confer significant biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features:

  • Indole Core : A bicyclic structure that is prevalent in many natural products.
  • Benzyloxy Group : Enhances lipophilicity and may influence receptor interactions.
  • Fluorine Atom : Introduces electronegativity, potentially affecting biological activity.
  • Carboxylic Acid Methyl Ester Group : Imparts solubility and reactivity.

The molecular formula is C17H14FNO3C_{17}H_{14}FNO_3, with a molecular weight of approximately 301.29 g/mol.

The mechanism of action for 6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes due to its structural similarity to natural substrates, impacting pathways involved in neurodegenerative diseases.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways associated with cellular responses.

Antineurodegenerative Effects

Research indicates that indole-based compounds, including 6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester, exhibit potential in treating neurodegenerative disorders. Studies have shown that modifications to the indole core can enhance selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, which are critical in Alzheimer's disease treatment .

Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial properties of this compound. In vitro tests demonstrated effectiveness against various bacterial strains, with notable inhibition zones observed against Staphylococcus aureus and Enterococcus faecium. The minimum biofilm inhibitory concentration (MBIC) values were recorded at 62.5 µg/mL for E. faecium, indicating significant antibiofilm activity .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-Fluoro-1H-indole-2-carboxylic acid methyl esterLacks benzyloxy groupReduced enzyme inhibition
6-Benzyloxy-1H-indole-2-carboxylic acid methyl esterLacks fluorine atomDifferent reactivity profile
5-Fluoro-1H-indole-2-carboxylic acidLacks both benzyloxy and ester groupsSignificantly different solubility

The presence of both the benzyloxy and fluorine groups in 6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester enhances its unique biological profile compared to other indole derivatives.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Neuroprotective Studies : A study highlighted the compound's ability to inhibit AChE with an IC50 value indicating significant efficacy compared to standard inhibitors .
  • Antimicrobial Efficacy : Research demonstrated that the compound exhibited substantial antibacterial activity against strains like E. faecium, suggesting potential applications in treating infections .
  • Molecular Docking Studies : Computational studies have provided insights into how the compound interacts at the molecular level with target proteins involved in neurodegenerative diseases, revealing strong binding affinities due to structural compatibility .

Q & A

Q. What are the key steps for synthesizing 6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester?

A general synthesis route involves:

  • Benzylation : Protecting a hydroxyl group at position 6 using benzyl bromide under basic conditions.
  • Fluorination : Introducing fluorine at position 5 via electrophilic substitution (e.g., using Selectfluor or DAST).
  • Esterification : Reacting the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC). Purification typically employs column chromatography (e.g., 70:30 ethyl acetate:hexane) and recrystallization from DMF/acetic acid mixtures .

Q. How is the structural identity of this compound confirmed?

Use a combination of:

  • 1H/13C/19F NMR : To verify substituent positions and fluorine integration.
  • Mass spectrometry (HRMS) : For molecular weight confirmation.
  • TLC : To monitor reaction progress and purity. Cross-referencing with spectral data of analogous indole esters (e.g., methyl 5-fluoro-1H-indole-2-carboxylate) is critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Test CuI (for click chemistry) or palladium catalysts for cross-coupling steps .
  • Solvent systems : Compare polar aprotic solvents (DMF, PEG-400) for solubility and reaction efficiency .
  • Design of Experiments (DOE) : Systematically vary temperature, pH, and reaction time to identify optimal parameters .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Reproducibility testing : Repeat experiments under controlled conditions (e.g., anhydrous vs. aqueous).
  • Advanced characterization : Use DSC/TGA for thermal stability analysis and HPLC for purity assessment.
  • Cross-validate data : Compare with structurally similar compounds (e.g., methyl 5,6-difluoroindole-2-carboxylate) .

Q. What is the role of the fluorine atom in modulating reactivity or biological activity?

Fluorine’s electron-withdrawing nature:

  • Alters electronic density : Affects electrophilic substitution sites on the indole ring.
  • Enhances metabolic stability : Reduces oxidative degradation in biological systems. Comparative studies with non-fluorinated analogs (e.g., methyl indole-3-carboxylate) highlight these effects .

Q. What alternative protecting groups could replace benzyloxy for improved synthetic flexibility?

  • SEM (trimethylsilylethoxymethyl) : Offers acid-labile protection.
  • TBS (tert-butyldimethylsilyl) : Stable under basic conditions. Evaluate removal conditions (e.g., HF for TBS vs. hydrogenolysis for benzyl) to match downstream applications .

Q. How does the methyl ester group influence stability under varying pH and temperature?

  • Hydrolysis susceptibility : Test ester stability in acidic/basic buffers (e.g., pH 2–12) using HPLC monitoring.
  • Thermal stress studies : Heat samples to 40–100°C and analyze degradation products via LC-MS. Compare with ethyl ester analogs (e.g., ethyl 5-fluoroindole-2-carboxylate) to assess steric and electronic effects .

Methodological Considerations

  • Data interpretation : Cross-reference NMR shifts with PubChem/SciFinder entries for analogous indoles (e.g., methyl 5-methoxyindole-2-carboxylate) .
  • Contradiction management : Address discrepancies in melting points or solubility by reporting batch-specific conditions (e.g., recrystallization solvent) .

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